(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an amino group, an ethoxy group, and a carbamate ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-amino-4-ethoxyphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction proceeds as follows:
2-Amino-4-ethoxyphenol+tert-Butyl chloroformate→(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butanol.
Substitution: Various substituted carbamates.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-methoxy-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Amino-4-chloro-phenyl)-carbamic acid tert-butyl ester: Contains a chloro group instead of an ethoxy group.
(2-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester: Has a hydroxy group instead of an ethoxy group.
Uniqueness
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-5-17-9-6-7-11(10(14)8-9)15-12(16)18-13(2,3)4/h6-8H,5,14H2,1-4H3,(H,15,16) |
InChI Key |
HRHYTRFULIDEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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